molecular formula C23H26BrN7O3 B11531726 N-(2-bromo-4-methylphenyl)-4-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-6-(morpholin-4-yl)-1,3,5-triazin-2-amine

N-(2-bromo-4-methylphenyl)-4-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-6-(morpholin-4-yl)-1,3,5-triazin-2-amine

Cat. No.: B11531726
M. Wt: 528.4 g/mol
InChI Key: RELPWZPBBGCJPW-AFUMVMLFSA-N
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Description

N-(2-BROMO-4-METHYLPHENYL)-4-[(2E)-2-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and chemical research. This compound features a triazine core, which is known for its stability and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-BROMO-4-METHYLPHENYL)-4-[(2E)-2-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE typically involves multiple steps:

    Formation of the Triazine Core: The triazine core can be synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines under controlled conditions.

    Hydrazone Formation: The hydrazone linkage is formed by reacting the triazine derivative with a hydrazine compound in the presence of a catalyst.

    Morpholine Substitution: The morpholine group is introduced through nucleophilic substitution, often using morpholine and a suitable leaving group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups on the phenyl ring.

    Reduction: Reduction reactions can target the hydrazone linkage, potentially converting it to an amine.

    Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.

Major Products

    Oxidation: Products may include quinones or other oxidized derivatives.

    Reduction: The primary product is the corresponding amine.

    Substitution: Substituted derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry, facilitating various catalytic processes.

    Material Science: Its stable triazine core makes it suitable for incorporation into polymers and other advanced materials.

Biology and Medicine

    Drug Development: The compound’s unique structure allows it to interact with biological targets, making it a candidate for drug discovery and development.

    Biological Probes: It can be used as a probe to study biological pathways and molecular interactions.

Industry

    Electronics: Use in the synthesis of organic semiconductors and other electronic materials.

Mechanism of Action

The mechanism by which N-(2-BROMO-4-METHYLPHENYL)-4-[(2E)-2-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The triazine core can form stable complexes with metal ions, influencing catalytic processes.

Comparison with Similar Compounds

Similar Compounds

  • **N-(2-BROMO-4-METHYLPHENYL)-4-[(2E)-2-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-(PIPERIDIN-4-YL)-1,3,5-TRIAZIN-2-AMINE
  • **N-(2-BROMO-4-METHYLPHENYL)-4-[(2E)-2-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-(PYRROLIDIN-4-YL)-1,3,5-TRIAZIN-2-AMINE

Uniqueness

The presence of the morpholine group in N-(2-BROMO-4-METHYLPHENYL)-4-[(2E)-2-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE distinguishes it from similar compounds, potentially enhancing its solubility and bioavailability. The combination of the triazine core with the hydrazone linkage and morpholine group provides a unique scaffold for further functionalization and application.

Properties

Molecular Formula

C23H26BrN7O3

Molecular Weight

528.4 g/mol

IUPAC Name

4-N-(2-bromo-4-methylphenyl)-2-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C23H26BrN7O3/c1-15-4-6-18(17(24)12-15)26-21-27-22(29-23(28-21)31-8-10-34-11-9-31)30-25-14-16-5-7-19(32-2)20(13-16)33-3/h4-7,12-14H,8-11H2,1-3H3,(H2,26,27,28,29,30)/b25-14+

InChI Key

RELPWZPBBGCJPW-AFUMVMLFSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)N/N=C/C4=CC(=C(C=C4)OC)OC)Br

Canonical SMILES

CC1=CC(=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NN=CC4=CC(=C(C=C4)OC)OC)Br

Origin of Product

United States

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